molecular formula C4H8S B105113 Allyl methyl sulfide CAS No. 10152-76-8

Allyl methyl sulfide

Cat. No.: B105113
CAS No.: 10152-76-8
M. Wt: 88.17 g/mol
InChI Key: NVLPQIPTCCLBEU-UHFFFAOYSA-N
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Description

Allyl Methyl Sulfide is an organosulfur compound with the chemical formula CH₂=CHCH₂SCH₃. It is a colorless liquid with a strong odor characteristic of alkyl sulfides. This compound is a metabolite of garlic and is responsible for the characteristic “garlic breath” after consuming garlic .

Mechanism of Action

Target of Action

Allyl methyl sulfide (AMS) is an organosulfur compound found in garlic . It is known for its antibacterial, antioxidant, and anticancer activities . The primary targets of AMS are cellular thiols , which play a crucial role in maintaining the redox state of cells and are involved in various cellular functions.

Mode of Action

AMS interacts with its targets, the cellular thiols, through a redox modulation mechanism . The redox-active sulfur species in AMS can oxidize thiols to generate oxidative stressors (e.g., peroxides, hydroxyl radicals, hydropersulfides, persulfides), which in turn results in a cocktail of reactive sulfur species (RSS) that can adopt various pathways in the cell .

Biochemical Pathways

The biochemical pathways affected by AMS primarily involve redox processes. The oxidation of thiols by AMS leads to the generation of various oxidative stressors. These stressors can affect multiple cellular pathways, leading to changes in cell function . .

Pharmacokinetics

Detailed pharmacokinetic parameters and studies on AMS, especially as an anticancer agent, are still limited .

Result of Action

The interaction of AMS with cellular thiols and the subsequent generation of oxidative stressors can lead to various molecular and cellular effects. These include the reduction of risk factors for cardiovascular diseases and cancer, stimulation of immune function, enhanced foreign compound detoxification, radio protection, restoration of physical strength, cholesterol-lowering, resistance to various stresses, and potential anti-aging effects . In terms of its anticancer properties, AMS has been shown to stimulate detoxification enzymes, protect from oxidative stress, induce cell apoptosis and cell cycle arrest, prevent chromosomal damage, induce the immune system, and suppress nitrosamine bioactivation .

Action Environment

The action, efficacy, and stability of AMS can be influenced by various environmental factors. For instance, the bioavailability of AMS in the gastrointestinal tract is dependent on the activity of the enzyme alliinase . Its stability can be affected by various conditions like gastric acid and intestinal enzyme proteases . Moreover, the action of AMS can also be influenced by factors such as temperature, pH, and the presence of other compounds .

Biochemical Analysis

Biochemical Properties

Allyl methyl sulfide exhibits antibacterial, antioxidant, and anticancer properties . It is one of the major active compounds of Allium species, which includes garlic . The organosulfur compounds in garlic, including this compound, are believed to prevent the development of cancer, cardiovascular, neurological, diabetes, liver diseases as well as allergy and arthritis .

Cellular Effects

Organosulfur compounds from garlic, which include this compound, have been shown to have antibacterial and antioxidant activities . These activities are related to their rich content in sulfur compounds .

Molecular Mechanism

It is known that organosulfur compounds from garlic, including this compound, can inhibit cytochrome p4502E1 (CYP2E1), which is one of the mechanisms explaining the anticarcinogenic effects of garlic-derived agents .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study on the excretion profiles of garlic-derived compounds, maximum concentrations of the metabolites were detected around 1–2 h after garlic intake . In some cases, a second maximum occurred around 6 h after ingestion of garlic .

Dosage Effects in Animal Models

In animal studies, oral doses in excess of 50 mg/kg of diallyl sulfide, a compound similar to this compound, effectively shut down the CYP2E1 protein . This indicates that 50 mg/kg is the inflection point in animal studies in which this CYP can be suppressed .

Metabolic Pathways

The major metabolic pathways of this compound in mammals include methylation, oxidation, glutathione, and N-acetyl conjugations . After ingestion of raw garlic by a human, this compound was discovered in the breath of tested volunteers .

Transport and Distribution

It is known that organosulfur compounds from garlic, including this compound, are volatile, thermodynamically unstable, and prone to deterioration, volatilization, and oxidation .

Subcellular Localization

It is known that organosulfur compounds from garlic, including this compound, are volatile and can cross the cell membrane and enter the cells easily .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl Methyl Sulfide is typically prepared by the reaction of allyl chloride with sodium hydroxide and methanethiol. The reaction proceeds as follows: [ \text{CH}_2=\text{CHCH}_2\text{Cl} + \text{NaOH (aq)} + \text{CH}_3\text{SH} \rightarrow \text{CH}_2=\text{CHCH}_2\text{SCH}_3 + \text{NaCl} + \text{H}_2\text{O} ] This reaction is carried out under aqueous conditions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Allyl Methyl Sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: When oxidized, this compound can form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction of this compound can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride are typically used.

Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfide group is replaced by other nucleophiles. Common reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions include allyl methyl sulfoxide, allyl methyl sulfone, and various substituted derivatives .

Scientific Research Applications

Chemistry: In chemistry, Allyl Methyl Sulfide is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex organosulfur compounds.

Biology: In biological research, this compound is studied for its role as a metabolite of garlic. It is investigated for its potential health benefits, including antimicrobial and antioxidant properties .

Medicine: this compound is explored for its therapeutic properties. It is believed to have potential in preventing cardiovascular diseases, cancer, and other health conditions due to its bioactive properties .

Industry: In the industrial sector, this compound is used in the production of flavors and fragrances. Its strong odor makes it a valuable component in creating garlic-like scents .

Comparison with Similar Compounds

  • Diallyl Disulfide
  • Diallyl Trisulfide
  • Diallyl Sulfide
  • Dipropyl Disulfide
  • Dipropyl Trisulfide
  • 1-Propenylpropyl Disulfide
  • Dimethyl Disulfide

Comparison: Allyl Methyl Sulfide is unique among these compounds due to its specific structure and odor profile. While other organosulfur compounds also exhibit bioactive properties, this compound is particularly noted for its role in contributing to the characteristic garlic breath. Its relatively simple structure makes it a valuable model compound for studying the properties and reactions of organosulfur compounds .

Properties

IUPAC Name

3-methylsulfanylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8S/c1-3-4-5-2/h3H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLPQIPTCCLBEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064976
Record name 1-Propene, 3-(methylthio)-
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Molecular Weight

88.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

92.00 to 93.00 °C. @ 760.00 mm Hg
Record name 3-(Methylthio)-1-propene
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CAS No.

10152-76-8
Record name Allyl methyl sulfide
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Record name Allyl methyl sulfide
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Record name 1-Propene, 3-(methylthio)-
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Record name 1-Propene, 3-(methylthio)-
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Record name Allyl methyl sulphide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.371
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Record name ALLYL METHYL SULFIDE
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Record name 3-(Methylthio)-1-propene
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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